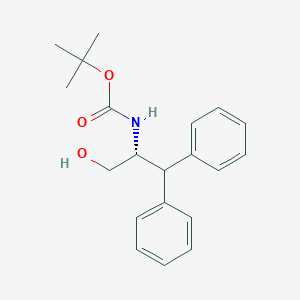

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCRJDQGBIHAG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935297 | |

| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-48-9 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2,2-diphenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalaninol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol

CAS Number: 155836-48-9

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a detailed exploration of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. Due to the limited availability of specific literature on this complex molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust and practical resource.

Introduction: Unveiling a Complex Chiral Synthon

This compound, often referred to as N-Boc-beta-phenyl-D-phenylalaninol, is a fascinating and structurally intricate chiral amino alcohol. Its framework, featuring two phenyl groups and a protected amine, presents a unique scaffold for the synthesis of novel organic molecules. The "beta-phenyl" designation indicates an additional phenyl group at the beta position relative to the amino group, distinguishing it from the more common N-Boc-phenylalaninol. This structural complexity, combined with its defined stereochemistry, makes it a valuable, albeit specialized, tool for chemists aiming to construct complex chiral architectures.

The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of its utility, rendering the amine nucleophilicity inert under a wide range of reaction conditions, yet readily removable under specific acidic protocols. This allows for selective transformations at other sites of the molecule. This guide will delve into the physicochemical properties, a proposed enantioselective synthetic approach, potential applications, and detailed experimental protocols relevant to this compound.

Physicochemical and Structural Properties

A thorough understanding of the physical and structural characteristics of this compound is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 155836-48-9 | |

| Molecular Formula | C₂₀H₂₅NO₃ | |

| Molecular Weight | 327.42 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 114-116 °C | |

| Optical Rotation | [α]²²/D -21° (c=1 in methanol) | |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. |

Structural Elucidation:

The structure of this compound is characterized by a propanol backbone with several key substituents that dictate its chemical behavior and stereochemistry.

Figure 1: Structure of this compound.

Proposed Enantioselective Synthesis

Proposed Synthetic Pathway:

Figure 2: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1: Mannich-type Reaction: The initial formation of the beta-amino ketone precursor is a classic and efficient method for constructing the carbon skeleton. The Mannich reaction, or a related conjugate addition of an amine to an α,β-unsaturated ketone, provides a direct route to the required 1,3-amino ketone structure.

-

Step 2: Asymmetric Reduction (Corey-Itsuno Reduction): The key to establishing the desired (R)-configuration at the newly formed stereocenter of the alcohol is the use of a chiral reducing agent. The Corey-Itsuno reduction, employing a chiral oxazaborolidine catalyst (CBS catalyst), is a powerful and predictable method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][2][3][4][5] The choice of the (S)-CBS catalyst would be expected to yield the desired (R)-alcohol. This method is well-regarded for its high enantioselectivity and broad substrate scope.

-

Step 3: N-Boc Protection: The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity, the mild reaction conditions required, and the clean formation of the N-Boc protected product.[6][7][8] This protection is crucial for subsequent synthetic manipulations where the nucleophilicity of the amine needs to be masked.

Detailed Experimental Protocol (Proposed):

Step 2: Asymmetric Reduction of 1,3-diphenyl-3-aminopropan-1-one

-

Materials:

-

1,3-diphenyl-3-aminopropan-1-one

-

(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

-

Cool the flask to 0 °C in an ice bath and slowly add the borane-THF complex solution (1.0 eq.). Stir the mixture for 15 minutes at 0 °C.

-

In a separate flask, dissolve 1,3-diphenyl-3-aminopropan-1-one (1.0 eq.) in anhydrous THF.

-

Slowly add the solution of the beta-amino ketone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

-

Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (1R,2R)-3-amino-1,3-diphenylpropan-1-ol.

-

Step 3: N-Boc Protection

-

Procedure:

-

Dissolve the purified (1R,2R)-3-amino-1,3-diphenylpropan-1-ol (1.0 eq.) in a mixture of THF and water.

-

Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (1.2 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound.

-

Potential Applications in Drug Discovery and Asymmetric Synthesis

While specific applications for this compound are not extensively documented, its structural features suggest significant potential in several areas of chemical research, particularly in medicinal chemistry and as a chiral auxiliary.

-

Peptidomimetics and Drug Design: Beta-amino acids are known to be valuable components of peptidomimetics.[9][10][11] Peptides incorporating beta-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their natural alpha-amino acid counterparts. The unique conformational properties imparted by the beta-amino acid backbone can also lead to novel secondary structures, which can be exploited in the design of bioactive molecules that mimic or disrupt protein-protein interactions. The two phenyl groups in this molecule offer opportunities for π-π stacking interactions, which can be crucial for binding to biological targets.

-

Chiral Auxiliaries and Ligands: Chiral 1,2-amino alcohols are widely used as precursors for chiral auxiliaries and ligands in asymmetric synthesis.[12][13][14] The defined stereochemistry of this compound makes it an attractive candidate for the development of new chiral catalysts. After deprotection of the Boc group and potential modification of the hydroxyl group, the resulting amino alcohol could be used to direct the stereochemical outcome of a wide range of chemical transformations.

-

Synthesis of Complex Natural Products and Bioactive Molecules: The intricate stereochemical and functional group arrangement of this molecule makes it a valuable building block for the total synthesis of complex natural products that contain similar structural motifs.

Spectroscopic Data (Predicted)

Given the absence of published experimental spectra for this compound, the following are predicted spectroscopic data based on its structure. These predictions can serve as a guide for the characterization of the synthesized compound. Online prediction tools can provide estimated values.[15]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 10H, Ar-H): Protons of the two phenyl rings.

-

δ 5.1-5.3 (br d, 1H, NH): The proton of the carbamate group, likely broadened due to quadrupolar relaxation and exchange.

-

δ 4.8-5.0 (m, 1H, CH-OH): The proton on the carbon bearing the hydroxyl group.

-

δ 4.2-4.4 (m, 1H, CH-N): The proton on the carbon bearing the protected amino group.

-

δ 3.6-3.8 (m, 2H, CH₂-O): The diastereotopic protons of the CH₂OH group.

-

δ 2.0-2.2 (br s, 1H, OH): The hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.

-

δ 1.45 (s, 9H, C(CH₃)₃): The nine equivalent protons of the tert-butyl group.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 155-157 (C=O, carbamate)

-

δ 140-142 (Ar-C, quaternary)

-

δ 127-129 (Ar-CH)

-

δ 80-82 (-C(CH₃)₃)

-

δ 70-72 (CH-OH)

-

δ 65-67 (CH₂-OH)

-

δ 55-57 (CH-N)

-

δ 28.5 (C(CH₃)₃)

IR (Predicted, KBr, cm⁻¹):

-

3400-3300 (O-H stretch, N-H stretch)

-

3100-3000 (Ar C-H stretch)

-

2980-2850 (Aliphatic C-H stretch)

-

1680-1700 (C=O stretch, carbamate)

-

1510-1530 (N-H bend)

-

1160-1170 (C-O stretch, carbamate)

-

700-750 (Ar C-H bend)

Mass Spectrometry (Predicted):

-

ESI-MS (m/z): [M+Na]⁺ calculated for C₂₀H₂₅NNaO₃⁺: 350.17.

Handling and Safety

As a laboratory chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound represents a chiral building block of considerable synthetic potential. While specific literature on this molecule is sparse, its structural relationship to well-studied beta-amino acids and chiral amino alcohols allows for the rational design of synthetic routes and the postulation of valuable applications in medicinal chemistry and asymmetric catalysis. The proposed enantioselective synthesis via a Corey-Itsuno reduction of a beta-amino ketone precursor provides a viable and scientifically grounded approach to accessing this complex molecule. As research into novel chiral architectures continues to expand, it is anticipated that the utility of specialized synthons such as this will become increasingly apparent.

References

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(25), 7925–7926.

- Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of β-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560–3578.

- Ager, D. J. (1990). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 90(7), 1179-1205.

- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.

- Agami, C., Couty, F., & Puchot, C. (2002). Asymmetric synthesis of N-Boc-protected α-amino aldehydes from α-amino acids. Tetrahedron, 58(15), 2983-2993.

- Ghosh, A. K., & Fidanze, S. (2000). Enantioselective synthesis of anti- and syn-1,3-amino alcohols. Organic Letters, 2(16), 2405–2407.

- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.

- Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576.

- Shaikh, N. S., Deshpande, V. H., & Bedekar, A. V. (2000). A simple and efficient method for the deprotection of N-Boc group. Tetrahedron Letters, 41(18), 3403-3404.

- Corey, E. J., & Link, J. O. (1992). A general and highly enantioselective method for the synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.

- Saksena, A. K., & Mangiaracina, P. (1983). Recent studies on veratrum alkaloids: a new reaction of sodium triacetoxyborohydride [NaBH(OAc)3]. Tetrahedron Letters, 24(3), 273–276.

- Aouf, N. E., Berredjem, M., & Zinelaabidine, C. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions.

- Johnston, J. N., & Hu, Y. (2001). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 3(7), 1005–1007.

-

Chem-Station. (2018, January 26). Evans-Saksena Reduction. Retrieved from [Link]

- Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of .beta.-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society, 112(17), 6447–6449.

- Ghorai, M. K., & Kumar, A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8093–8103.

-

Unlock Chemystery. (2020, June 2). Discover the Magic of the Evans–Saksena Reduction! [Video]. YouTube. [Link]

- Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. [Master's thesis, The Hong Kong Polytechnic University]. PolyU Electronic Theses.

- Sibi, M. P., & Asano, Y. (2007). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 129(21), 6932–6933.

- Alcaraz, M.-L., & Carreño, M. C. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1150.

- Confalone, P. N., & Hu, G. (2005). Reduction of 2,3-dihydroisoxazoles to beta-amino ketones and beta-amino alcohols. Organic Letters, 7(23), 5143–5146.

- El-Sayed, N. S., & El-Gohary, N. S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24759-24784.

- Bach, J., & Garcia, J. (2003). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron: Asymmetry, 14(19), 2845-2854.

- Gopi, H. N., & Suresh Babu, V. V. (2004). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 11(13), 1735-1758.

- Seebach, D., & Hook, D. F. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(10), 3151–3164.

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

- Khripach, V. A., & Zhabinskii, V. N. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(11), 3102.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Berredjem, M., Aouf, N.-E., & Gissot, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 263-267.

- Heathcock, C. H., & Lipton, M. A. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 66, 104.

- Patel, H. M., & Patel, M. P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals, 11(10), 384-388.

- Strieth-Kalthoff, F., & Glorius, F. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 9(1), 303-307.

- St. Cyr, B. (2018, August 15). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Organic Process Research & Development.

-

Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]

- Chen, J., & Enders, D. (2025). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions.

- Wang, L., & Fu, Y. (2020). Asymmetric Synthesis of Heterocyclic γ-Amino-Acid and Diamine Derivatives by Three-Component Radical Cascade Reactions.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Ellman, J. A., & Tang, T. P. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518–6519.

- Siodłak, D., & Broda, M. A. (2011). Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. Magnetic Resonance in Chemistry, 49(6), 343-349.

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Visualizer loader [nmrdb.org]

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol molecular weight

An In-Depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol: Synthesis, Characterization, and Applications

Introduction: A Cornerstone Chiral Building Block

(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, commonly referred to in laboratory settings as N-Boc-D-phenylalaninol, is a pivotal chiral building block in modern medicinal chemistry and drug development. As a derivative of the non-proteinogenic amino acid D-phenylalanine, it provides a synthetically versatile scaffold containing a primary alcohol and a protected amine, both anchored to a defined stereocenter. The nomenclature "β-phenyl" is inherent to the parent phenylalanine structure, which is chemically 2-amino-3-phenylpropanoic acid. This guide will focus on the most common and widely utilized compound under this name, (R)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanol.

The presence of the tert-butoxycarbonyl (Boc) protecting group is critical; it imparts stability and prevents the amine from engaging in unwanted side reactions, allowing for selective chemistry at the hydroxyl group.[1] Its defined (R)-stereochemistry is essential for constructing enantiomerically pure molecules, a fundamental requirement for developing targeted therapeutics with improved efficacy and reduced side effects.[2] This guide provides an in-depth exploration of its synthesis, rigorous analytical characterization, and key applications for researchers and drug development professionals.

Physicochemical Properties

A summary of the core physicochemical data for (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is presented below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Weight | 251.32 g/mol | [3][4][5] |

| Molecular Formula | C₁₄H₂₁NO₃ | [3][4][6] |

| CAS Number | 106454-69-7 | [3][4] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 94-98 °C | [3][7] |

| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [7][8] |

| Optical Rotation | [α]²⁰/D ~+27° (c=1 in chloroform) | [8] |

Synthesis: A Stereoretentive Reduction Approach

The most reliable and common synthesis of (R)-N-Boc-phenylalaninol involves the reduction of its parent amino acid derivative, N-Boc-D-phenylalanine, or its corresponding ester. The primary objective of this synthesis is to convert the carboxylic acid functionality into a primary alcohol without compromising the stereochemical integrity of the chiral center or removing the Boc protecting group.

Causality in Method Selection

The choice of reducing agent is paramount. While powerful hydrides like lithium aluminum hydride (LAH) can achieve this reduction, they are often too reactive, potentially leading to side reactions or requiring stringent anhydrous conditions. A milder, more selective system, such as sodium borohydride (NaBH₄) in combination with a Lewis acid like lithium chloride (LiCl), provides an excellent alternative.[6] The LiCl coordinates to the carbonyl oxygen of the intermediate ester, activating it towards nucleophilic attack by the hydride from NaBH₄. This method is known for its high yield and preservation of stereochemistry.[9]

Caption: Workflow for the synthesis of (R)-N-Boc-phenylalaninol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the reduction of N-Boc amino acid esters.[6]

-

Esterification (Starting from Acid):

-

Dissolve N-Boc-D-phenylalanine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude N-Boc-D-phenylalanine methyl ester, which can be used directly in the next step.

-

-

Reduction to the Alcohol:

-

Under an inert atmosphere (e.g., nitrogen), dissolve the crude N-Boc-D-phenylalanine methyl ester (1.0 eq) and lithium chloride (2.0 eq) in anhydrous methanol (approx. 0.2 M).[6]

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture back to 0-5 °C.

-

Carefully quench the reaction by the dropwise addition of water, followed by 2N HCl to adjust the pH to ~2-3.[6] This neutralizes excess borohydride and breaks down borate complexes.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Adjust the pH of the remaining aqueous residue to ~9 with a 2M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

-

Final Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/n-heptane, to yield pure (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol as a white crystalline solid.[6]

-

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product. Each technique provides a piece of a self-validating puzzle, ensuring the material meets the stringent quality requirements for use in drug development.

Caption: A typical analytical workflow for quality control.

Key Analytical Methodologies

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation & Purity | A spectrum consistent with the expected structure, showing signals for t-butyl (singlet, ~1.4 ppm), aromatic (multiplet, ~7.2 ppm), and aliphatic protons. Integration should match the number of protons.[10] |

| Mass Spectrometry | Molecular Weight Confirmation | A parent ion peak corresponding to the molecular weight + 1 [M+H]⁺ at m/z 252.[10] |

| Chiral HPLC | Determination of Enantiomeric Excess (ee) | Injection onto a chiral stationary phase (CSP) column should resolve the (R) and (S) enantiomers, allowing for quantification. A successful synthesis should yield an ee >99%.[9][11] |

| Melting Point | Purity Assessment | A sharp melting point within the established range (94-98 °C) indicates high purity.[3] |

Rationale for Chiral HPLC: While NMR and MS confirm the chemical identity, they cannot distinguish between enantiomers. Chiral analysis is the only way to verify that the stereocenter was preserved during the synthesis.[2][12] This is accomplished using a chiral stationary phase that interacts diastereomerically with each enantiomer, causing them to elute at different times.[2] This step is the ultimate validation of the synthesis's success.

Applications in Drug Development

The value of (R)-N-Boc-phenylalaninol lies in its utility as a versatile intermediate for constructing complex, enantiomerically pure molecules.[7][13]

-

Chiral Precursor for APIs: It is a key starting material in multi-step syntheses of active pharmaceutical ingredients. For instance, it has been used as an intermediate in the synthesis of (R)-Amphetamine, where the stereocenter is critical for pharmacological activity.[1][7]

-

Peptide Mimetics and Isosteres: In drug design, natural peptides are often poor drug candidates due to rapid degradation by proteases. Replacing a standard amino acid with a derivative like a β-amino alcohol can create a peptide isostere.[5] This modification can disrupt the typical peptide backbone structure, rendering the molecule resistant to enzymatic cleavage while potentially retaining or enhancing its binding affinity to a biological target.

-

Scaffold for Combinatorial Chemistry: The primary alcohol provides a reactive handle for diversification. It can be oxidized to an aldehyde or acid, or converted to various functional groups (e.g., ethers, esters, azides), enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.[14]

Caption: Role of the chiral building block in targeted drug action.

Conclusion

(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is more than just a chemical reagent; it is an enabling tool for the precise construction of stereochemically defined molecules. Its robust synthesis, coupled with a clear and definitive set of analytical controls, ensures its reliability for demanding applications. For researchers in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and characterization is fundamental to leveraging its full potential in creating the next generation of targeted therapeutics.

References

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes . Chemical Science, 12(22), 7791–7797. Royal Society of Chemistry. [Link]

-

Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds . Analytical Chemistry, 95(2), 945–964. American Chemical Society. [Link]

-

Boc-D-phenylalanine | C14H19NO4 | CID 637610 . PubChem, National Center for Biotechnology Information. [Link]

-

tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate . PubChem, National Center for Biotechnology Information. [Link]

-

Cas 66605-57-0, N-Boc-L-Phenylalaninol . LookChem. [Link]

-

Paleveda, W. J., Holly, F. W., & Veber, D. F. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE . Organic Syntheses, 63, 171. [Link]

-

Schiffler, M., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria . European Journal of Medicinal Chemistry, 238, 114467. National Center for Biotechnology Information. [Link]

-

Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalaninol (5d) . PrepChem.com. [Link]

-

El-Faham, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands . Chirality, 34(7), 969-980. National Center for Biotechnology Information. [Link]

-

Chiral analysis . Wikipedia. [Link]

-

N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalanine . MySkinRecipes. [Link]

-

N-Boc-L-Phenylalaninol CAS 66605-57-0: A Key Intermediate in Pharmaceutical Synthesis and Biochemical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Colas, C., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) . Molecules, 27(22), 7954. National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. (R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol | 106454-69-7 [buyersguidechem.com]

- 4. tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate | C14H21NO3 | CID 7019371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. N-Boc-L-Phenylalaninol | 66605-57-0 [chemicalbook.com]

- 9. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document delineates its structural and physicochemical properties, offers detailed, field-proven synthesis protocols, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores its significant applications, particularly as a key intermediate in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and professionals in the drug development sector, offering both foundational knowledge and practical insights to effectively utilize this versatile molecule.

Introduction: The Strategic Importance of a Chiral Building Block

(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, also known as N-Boc-D-phenylalaninol, is a derivative of the non-proteinogenic amino acid D-phenylalanine.[1] Its structure features a primary alcohol, a benzyl side chain, and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is central to its utility; it enhances the molecule's stability and prevents the highly reactive amino group from participating in undesired side reactions during complex synthetic sequences.[2] The true value of this compound lies in its defined stereochemistry at the C2 position (R-configuration). In an industry where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound, access to stereochemically pure starting materials like N-Boc-D-phenylalaninol is critical. It serves as a foundational element for constructing more complex chiral molecules, ensuring the desired three-dimensional architecture is carried through to the final product.[3][4]

Physicochemical Properties and Structure Elucidation

The precise identity and physical characteristics of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol are fundamental to its effective use. These properties are summarized below.

Chemical Structure

The IUPAC name for this compound is tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate.[1] The structure consists of a propane backbone with a hydroxyl group at C1, a Boc-protected amino group at C2, and a phenyl group at C3. The "(R)" designation specifies the stereocenter at C2.

Figure 1: Chemical structure of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol.

Physicochemical Data

The key physical and chemical properties are compiled in the table below, providing essential information for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 106454-69-7 | [1][5] |

| Molecular Formula | C₁₄H₂₁NO₃ | [1][5] |

| Molecular Weight | 251.32 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 95-98 °C | [5] |

| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][6] |

| Storage Temperature | 2-8°C or -15°C recommended | [2][5] |

Synthesis Methodologies

The synthesis of N-Boc-D-phenylalaninol is most commonly achieved via the reduction of its parent N-Boc protected amino acid, N-Boc-D-phenylalanine. This approach is favored because it starts with a readily available and enantiomerically pure precursor, ensuring the stereocenter is preserved throughout the transformation.[3]

Synthesis Workflow Overview

The general pathway involves two main stages: the protection of the starting material (if not already protected) and the selective reduction of the carboxylic acid to a primary alcohol.

Figure 2: General synthesis workflow for (R)-N-Boc-phenylalaninol from D-Phenylalanine.

Experimental Protocol: Reduction of N-Boc-D-phenylalanine

This protocol describes a common and reliable method for synthesizing the title compound via reduction. The choice of a reducing agent like sodium borohydride, often in the presence of an additive like lithium chloride, provides a selective and high-yielding conversion of the carboxylic acid to the alcohol without affecting the Boc protecting group.[7]

Materials:

-

N-Boc-D-phenylalanine

-

Lithium Chloride (LiCl)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

2N Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

n-Heptane

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-D-phenylalanine and 2.0 equivalents of lithium chloride in methanol.[7] The lithium chloride enhances the reducing power of NaBH₄ for the carboxylic acid.

-

Cooling: Cool the resulting solution to below 5°C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reduction: Add sodium borohydride (2.0 equivalents) to the cooled solution in small portions to manage gas evolution and temperature.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material has been consumed.[8][9]

-

Quenching: Once the reaction is complete, cool the mixture back down to below 5°C in an ice-water bath. Carefully add deionized water dropwise to quench any unreacted borohydride.

-

Acidification & pH Adjustment: Acidify the mixture by adding 2N HCl dropwise until the pH is between 2 and 3. This step protonates any borate salts. Then, evaporate the majority of the methanol under reduced pressure. Adjust the pH of the remaining aqueous residue to 9 with a 2M NaOH solution.[7]

-

Extraction: Extract the aqueous layer three times with dichloromethane. The product will move into the organic phase.

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product by recrystallization from a mixture of ethyl acetate and n-heptane to yield the final product as a white solid.[7] A yield of over 90% can be expected with this method.[7][9]

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is a critical step. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Signals corresponding to the t-butyl group (~1.4 ppm, singlet, 9H), benzyl protons (~2.8 ppm, doublet, 2H), methine and hydroxymethyl protons (multiplet, ~3.3-4.1 ppm, 3H), NH proton (~4.5-4.9 ppm, broad doublet, 1H), and aromatic protons (~7.2 ppm, singlet, 5H).[8][9] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | For Chemical Ionization (CI-MS), an [M+H]⁺ peak is expected at m/z 252.[9] |

| Chiral HPLC | Enantiomeric Purity (ee%) | Using a suitable chiral stationary phase, the analysis should show a single major peak for the (R)-enantiomer, confirming that no racemization occurred during synthesis. Enantiomeric excess values >99% are achievable.[3] |

| Thin Layer Chromatography (TLC) | Reaction Monitoring & Purity | A single spot with an Rf value distinct from the starting material (e.g., Rf ~0.50 in 7:93 MeOH/CHCl₃).[9] |

Applications in Research and Drug Development

The primary application of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is as a versatile chiral intermediate in the synthesis of pharmaceuticals.[2][6] The combination of the protected amine, the primary alcohol, and the fixed stereocenter allows for a wide range of subsequent chemical modifications.

-

Asymmetric Synthesis: It is a key starting material for creating more complex molecules where stereochemistry is crucial for biological activity. The alcohol can be oxidized to an aldehyde or acid, or converted to other functional groups like azides or tosylates for further coupling reactions.[2]

-

Peptide Synthesis: While not a standard amino acid, it can be incorporated into peptidomimetics or used as a precursor for unnatural amino acids, which are important in designing enzyme inhibitors and other therapeutic agents.[10]

-

API Intermediates: It serves as a documented intermediate in the synthesis of various active pharmaceutical ingredients. For example, its enantiomer, N-Boc-L-phenylalaninol, is used in the preparation of (R)-Amphetamine.[2][6] Similarly, the (R)-isomer is a building block for other targeted therapeutics, such as those investigated for activity against mycobacteria.[3]

The strategic use of this building block allows medicinal chemists to design and execute efficient synthetic routes to novel drug candidates, preserving the necessary stereochemical integrity from an early stage.[3][11]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality of the compound and ensure laboratory safety.

-

Hazard Identification: The compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperatures are typically between 2-8°C or frozen at -15°C to ensure long-term stability.[2][5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12][13]

References

-

N-Boc-L-Phenylalaninol | 66605-57-0. LookChem.[Link]

-

Boc-D-phenylalanine | C14H19NO4 | CID 637610. PubChem, National Institutes of Health.[Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses.[Link]

-

(R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol | 106454-69-7. BuyersGuideChem.[Link]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PubMed Central, National Institutes of Health.[Link]

-

Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalaninol (5d). PrepChem.com.[Link]

-

tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate. PubChem, National Institutes of Health.[Link]

-

(S)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol suppliers and producers. BuyersGuideChem.[Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central, National Institutes of Health.[Link]

-

Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. PubMed, National Institutes of Health.[Link]

Sources

- 1. tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate | C14H21NO3 | CID 7019371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol | 106454-69-7 [buyersguidechem.com]

- 6. N-Boc-L-Phenylalaninol | 66605-57-0 [chemicalbook.com]

- 7. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol

This guide provides a comprehensive overview of the essential physical properties of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. As a protected amino alcohol derived from D-phenylalanine, its precise physical characterization is paramount for its effective use in stereoselective synthesis, where enantiomeric purity is critical for therapeutic efficacy and safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific context and methodologies for its verification.

Introduction to this compound

This compound, also known as N-Boc-D-phenylalaninol, is a derivative of the amino acid D-phenylalanine.[1] The amine group is protected by a tert-butyloxycarbonyl (Boc) moiety, a cornerstone technique in modern organic chemistry.[1] This protecting group provides a balance of stability during various synthetic steps and can be readily removed under specific acidic conditions, allowing for controlled and precise molecular construction.[1] Its defined chiral structure is vital for its primary application in stereoselective synthesis, for instance, as an intermediate in the synthesis of compounds like (S)-Amphetamine.[1]

The molecule features an aromatic benzyl group, a chiral center at the carbon bearing the protected amino group, and a primary alcohol functionality. These structural features dictate its physical properties and reactivity.

Core Physical Properties

The accurate determination of physical properties is a fundamental aspect of quality control, ensuring the identity, purity, and suitability of the material for its intended application.

The key physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and thermal conditions, which is essential for reaction and purification process design.

| Property | Value | Source(s) |

| CAS Number | 106454-69-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₁NO₃ | [6] |

| Molecular Weight | 251.32 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 95-98 °C | [1][3] |

| Specific Optical Rotation | +27.0° ± 2.0° (c=1 in MeOH, 20°C) | [2] |

| Solubility | Insoluble in water. Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [7][8][9] |

-

Appearance: The compound is a white to off-white crystalline solid at room temperature.[1] The crystalline nature is indicative of a well-ordered molecular structure. Any significant deviation in color could suggest the presence of impurities.

-

Melting Point: The melting point range of 95-98 °C is a critical indicator of purity.[1] A sharp melting range suggests high purity, whereas a broad or depressed range typically indicates the presence of impurities, which disrupt the crystal lattice.

-

Specific Optical Rotation: As a chiral molecule, this compound rotates plane-polarized light. The positive sign of the specific rotation ([α]) indicates that it is dextrorotatory.[1][2][3] This property is the most direct measure of enantiomeric purity. The specific value is dependent on the concentration, solvent, temperature, and the wavelength of the light source.[1][2] The consistency of this value is a crucial quality control parameter.[4]

-

Solubility: The presence of the large, nonpolar benzyl and tert-butyl groups results in poor solubility in water.[9] However, the polar alcohol and carbamate functionalities allow for solubility in a range of organic solvents such as methanol, chloroform, and ethyl acetate.[8] This solubility profile is a key consideration when selecting solvent systems for reactions, extractions, and chromatographic purification.

Experimental Protocols for Property Determination

To ensure the trustworthiness of the physical data, self-validating experimental protocols are essential. Below are detailed methodologies for determining the key physical properties of this compound.

The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid. A capillary melting point apparatus is the standard instrument for this measurement.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block at a rapid rate initially, then slow to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). The melting range is the difference between these two temperatures.

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. Impurities introduce defects in the crystal lattice, leading to a lower and broader melting range, a phenomenon known as melting point depression.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. N-BOC-D-è¯ä¸æ°¨é--ä¸æµ·ææ°åå¦ç§ææéå ¬å¸ [pure-chiral.com]

- 4. benchchem.com [benchchem.com]

- 5. 106454-69-7 | N-Boc-D-Phenylalaninol - Capot Chemical [capotchem.com]

- 6. peptide.com [peptide.com]

- 7. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 9. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]

An In-depth Technical Guide to the Solubility of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol

Introduction

(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, a chiral amino alcohol derivative, serves as a valuable building block in asymmetric synthesis and medicinal chemistry. Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a hydroxyl moiety, and two phenyl rings, imparts specific physicochemical characteristics that govern its behavior in various solvent systems. A thorough understanding of its solubility is paramount for professionals in drug development and chemical research, as solubility profoundly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[1][2]

This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol. It is designed to equip researchers with the foundational knowledge to predict solubility behavior, execute reliable experimental protocols, and interpret the resulting data with confidence.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by the free energy change of the dissolution process, which involves overcoming the crystal lattice energy of the solute and establishing new solute-solvent interactions.[3][4] For (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, several structural features are key determinants of its solubility profile.

-

Molecular Polarity and Hydrogen Bonding: The molecule possesses both non-polar and polar regions. The two phenyl rings and the bulky, non-polar tert-butyl group contribute to its lipophilicity.[5][6] Conversely, the hydroxyl (-OH) group and the carbamate moiety (-NHCOO-) are polar and capable of acting as hydrogen bond donors and acceptors, respectively. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, in line with the "like dissolves like" principle.[7]

-

Influence of the Boc-Protecting Group: The N-Boc group significantly alters the properties of the parent amino alcohol. Its large, hydrophobic nature generally decreases solubility in highly polar solvents like water, while increasing solubility in moderately polar to non-polar organic solvents such as dichloromethane, ethyl acetate, and ethers.[5]

-

Crystal Lattice Energy: The compound is a crystalline solid at room temperature.[8] The strength of the intermolecular forces in the crystal lattice, including hydrogen bonds and van der Waals interactions, must be overcome by the solvent. A high melting point (typically around 94-98°C) suggests a stable crystal lattice, which can be a barrier to dissolution.[9]

-

Effect of pH: (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol lacks readily ionizable functional groups. The carbamate and alcohol moieties are not significantly acidic or basic under typical aqueous pH ranges (1-10). Therefore, its solubility is expected to be largely independent of pH, a crucial factor for drugs intended for oral administration.[10]

The interplay of these factors dictates the compound's solubility in different solvent classes. A logical relationship can be visualized as follows:

Caption: Predicted solubility based on molecular features.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium.[11][12][13][14] This method is recommended by regulatory bodies like the USP.[15][16]

The Shake-Flask Method: An Experimental Workflow

The workflow for the shake-flask method is a systematic process designed to achieve and measure a true thermodynamic equilibrium.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. youtube.com [youtube.com]

- 4. Video: Solubility - Concept [jove.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Solubility Measurements | USP-NF [uspnf.com]

- 16. uspnf.com [uspnf.com]

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-N-(tert-butoxycarbonyl)-2-amino-3-phenylpropan-1-ol

Abstract

(R)-N-(tert-butoxycarbonyl)-2-amino-3-phenylpropan-1-ol, commonly known as N-Boc-D-phenylalaninol, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its utility in the synthesis of pharmaceuticals and other complex molecules necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind the observed spectral features, offer field-proven experimental protocols, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of N-Boc-D-phenylalaninol contains several key functional groups and structural features that give rise to a distinct spectroscopic fingerprint. The tert-butoxycarbonyl (Boc) protecting group, the secondary carbamate, the primary alcohol, the chiral center, and the aromatic ring all produce characteristic signals.[3] Understanding these components is fundamental to interpreting the spectral data.

Caption: Molecular structure of N-Boc-D-phenylalaninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The presence of a chiral center at the Cα position renders the adjacent methylene protons (Cβ-H₂) diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals, each coupling to the other (geminal coupling) and to the Cα proton (vicinal coupling).

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 - 7.20 | m | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |

| ~4.90 | br d | 1H | NH | Carbamate proton, often broad. Coupling to Cα-H may be observed. |

| ~3.95 | m | 1H | Cα-H | Methine proton at the chiral center, coupled to NH, Cβ-H₂, and Cγ-H₂. |

| ~3.65 | m | 2H | Cγ-H ₂OH | Methylene protons of the hydroxymethyl group, diastereotopic due to the adjacent chiral center. |

| ~2.90 & ~2.75 | m (dd) | 2H | Cβ-H ₂ | Diastereotopic methylene protons coupled to Cα-H and each other. |

| ~2.00 | br s | 1H | OH | Alcohol proton, often a broad singlet; position is concentration-dependent. |

| ~1.45 | s | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

Note: Predicted values are based on analysis of similar structures, such as N-Boc-L-phenylalanine.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~156.0 | C =O (Boc) | Carbonyl carbon of the carbamate group. |

| ~138.0 | Ar-C (quat) | Quaternary carbon of the phenyl ring attached to the Cβ. |

| ~129.5 | Ar-C H | Aromatic methine carbons. |

| ~128.8 | Ar-C H | Aromatic methine carbons. |

| ~126.5 | Ar-C H | Aromatic methine carbon (para). |

| ~80.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~64.0 | C H₂OH | Carbon of the hydroxymethyl group. |

| ~55.0 | C H-NH | Methine carbon at the chiral center (Cα). |

| ~38.0 | C H₂-Ar | Methylene carbon adjacent to the phenyl ring (Cβ). |

| ~28.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Note: Predicted values are based on analysis of similar structures, such as N-Boc-L-phenylalanine.[5]

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.[6]

Caption: Standard workflow for acquiring NMR spectral data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

IR Spectral Data

The IR spectrum of N-Boc-D-phenylalaninol will show characteristic absorption bands corresponding to the O-H, N-H, C=O, and C-H bonds, as well as features of the aromatic ring. Data available from public databases confirms these features.[8]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3350 - 3400 | Medium, Sharp | N-H Stretch | Secondary Carbamate |

| ~3300 - 3500 | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |

| ~3030 - 3080 | Medium | C-H Stretch | Aromatic |

| ~2850 - 2980 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1680 - 1700 | Strong, Sharp | C=O Stretch | Carbamate Carbonyl |

| ~1500 - 1530 | Strong | N-H Bend | Secondary Carbamate |

| ~1600, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1160 - 1170 | Strong | C-O Stretch | Carbamate Ester |

| ~1030 - 1050 | Strong | C-O Stretch | Primary Alcohol |

| ~700, ~750 | Strong | C-H Bend | Monosubstituted Benzene |

Source: Adapted from standard IR tables[9] and data from PubChem[8].

The causality for these absorptions lies in the vibrational modes of the specific bonds. For example, the strong, sharp peak around 1690 cm⁻¹ is a hallmark of the carbonyl group in the Boc-carbamate, while the broad absorption above 3300 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group.[10]

Experimental Protocol: IR Spectroscopy (Thin Film Method)

The thin solid film method is a common and straightforward technique for analyzing solid samples.[11]

Caption: Workflow for IR spectroscopy using the thin film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like N-Boc-D-phenylalaninol, as it typically keeps the molecule intact.[12][13]

ESI-MS Spectral Data

The molecular weight of C₁₄H₂₁NO₃ is 251.32 g/mol .[8][14] In positive-ion ESI-MS, the compound is expected to be observed primarily as protonated or sodiated adducts.

-

[M+H]⁺: Calculated m/z = 252.15

-

[M+Na]⁺: Calculated m/z = 274.13

-

[2M+H]⁺: Calculated m/z = 503.30

Fragmentation Analysis

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. The Boc group is known to be a labile entity under MS conditions, leading to characteristic neutral losses.[15]

Caption: Predicted ESI-MS fragmentation pathway for N-Boc-D-phenylalaninol.

The most characteristic fragmentation is the loss of the entire Boc protecting group (100 Da) to yield the protonated phenylalaninol fragment at m/z 152.10.[15] This fragmentation pathway is a highly reliable diagnostic tool for confirming the presence of the Boc group.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-600 amu).

-

Analysis: Identify the molecular ion adducts ([M+H]⁺, [M+Na]⁺) and any significant fragment ions.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of (R)-N-(tert-butoxycarbonyl)-2-amino-3-phenylpropan-1-ol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical environment. IR spectroscopy validates the presence of key functional groups, including the alcohol, carbamate, and aromatic ring. ESI-MS confirms the correct molecular weight and reveals characteristic fragmentation patterns indicative of the Boc protecting group. Together, these techniques form a self-validating system for confirming the identity, structure, and purity of this essential chiral building block, ensuring its suitability for downstream applications in research and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

StudyLib. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]...

-

Slideshare. (2015). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

ACS Publications. (2012). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Retrieved from [Link]

-

PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

-

European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853475, phenylalaninol, (R)-. Retrieved from [Link]

-

University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). (R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol | 106454-69-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Retrieved from [Link]

-

ScienceDirect. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Journal of Molecular Structure. Retrieved from [Link]

-

LookChem. (n.d.). Cas 66605-57-0,N-Boc-L-Phenylalaninol. Retrieved from [Link]

-

PubMed. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Supplementary Information Spontaneous co-translational peptide macrocyclization using p-cyanoacetylenephenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). N-tert-Butoxycarbonyl-DL-phenylalanine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019371, tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate. Retrieved from [Link]

-

UMass Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77857, L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

RSC Publishing. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate | C14H21NO3 | CID 7019371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. (R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol | 106454-69-7 [buyersguidechem.com]

- 15. cpcscientific.com [cpcscientific.com]

commercial suppliers of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol

An In-Depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-β-phenylalaninol for Advanced Research and Development

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (R)-N-(tert-butoxycarbonyl)-β-phenylalaninol. This chiral building block, a derivative of D-phenylalanine, is a critical intermediate in the synthesis of complex pharmaceutical compounds and peptidomimetics. We will delve into its chemical identity, reputable commercial suppliers, detailed synthesis and purification protocols, analytical characterization methods, and significant applications in medicinal chemistry. The narrative is grounded in established scientific principles, providing not just procedures but the causal reasoning behind them to empower researchers in their experimental design.

Introduction to (R)-N-(tert-butoxycarbonyl)-β-phenylalaninol

(R)-N-(tert-butoxycarbonyl)-β-phenylalaninol, commonly referred to as Boc-D-Phenylalaninol or Boc-D-Phe-ol, is a protected amino alcohol derived from the non-natural amino acid D-phenylalanine. The attachment of a tert-butoxycarbonyl (Boc) group to the nitrogen atom serves to protect the amine functionality, preventing it from participating in unwanted side reactions during subsequent synthetic steps.[1] This protection is crucial, allowing for selective modifications at other parts of the molecule, particularly the hydroxyl group.[2]

Its rigid stereochemistry and defined structure make it an invaluable chiral precursor in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for biological activity.[3][4] It is frequently employed in the construction of protease inhibitors, enzyme inhibitors, and other bioactive molecules where stereochemical integrity is a critical determinant of efficacy.[2]

Chemical Identity:

| Property | Value |

|---|---|

| CAS Number | 106454-69-7[5] |

| Molecular Formula | C₁₄H₂₁NO₃[5][6] |

| Molecular Weight | 251.32 g/mol [1][5] |

| IUPAC Name | tert-butyl N-[(1R)-2-hydroxy-1-(phenylmethyl)ethyl]carbamate[5] |

| Appearance | White to light yellow or pale cream crystalline powder[1][6] |

| Melting Point | 95-98 °C[2][5] |

Commercial Suppliers of (R)-N-(tert-butoxycarbonyl)-β-phenylalaninol